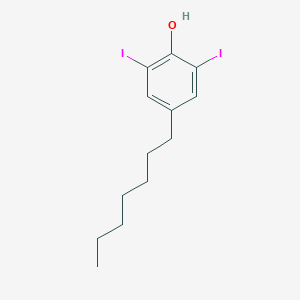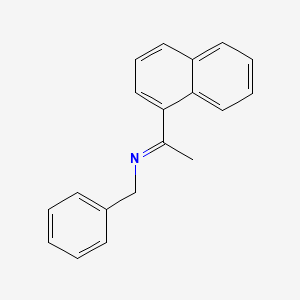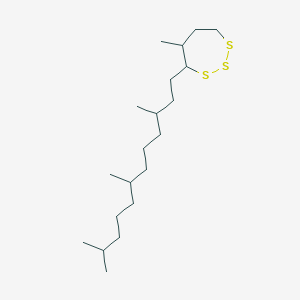
beryllium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beryllium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride is a coordination compound that features beryllium as the central metal atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beryllium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride typically involves the reaction of beryllium chloride with 1,2,3,4,5-pentamethylcyclopenta-1,3-diene. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
BeCl2+C5Me5H→Be(C5Me5)Cl+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to maximize yield and purity. This may include the use of high-purity reagents, controlled temperatures, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Beryllium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form beryllium oxide and other by-products.
Reduction: Reduction reactions can convert the compound into beryllium metal and other reduced species.
Substitution: The chloride ligand can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Ligand substitution reactions typically involve nucleophiles like alkyl lithium or Grignard reagents.
Major Products
Oxidation: Beryllium oxide and various organic by-products.
Reduction: Beryllium metal and reduced organic compounds.
Substitution: New beryllium complexes with different ligands.
Aplicaciones Científicas De Investigación
Beryllium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other beryllium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of high-performance materials and as a component in specialized coatings.
Mecanismo De Acción
The mechanism by which beryllium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride exerts its effects involves coordination chemistry. The beryllium atom forms bonds with the ligands, creating a stable complex. This complex can interact with various molecular targets, such as enzymes or receptors, leading to specific biological or chemical effects. The pathways involved may include ligand exchange, redox reactions, and coordination to active sites on proteins or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- Beryllium;cyclopentadienyl;chloride
- Beryllium;1,2,3,4-tetramethylcyclopenta-1,3-diene;chloride
- Beryllium;1,2,3,4,5-hexamethylcyclopenta-1,3-diene;chloride
Uniqueness
Beryllium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride is unique due to the presence of five methyl groups on the cyclopentadiene ring. This substitution pattern enhances the stability and reactivity of the compound compared to its analogs. The increased steric hindrance and electron-donating effects of the methyl groups can lead to distinct chemical behaviors and applications.
Propiedades
Número CAS |
112379-50-7 |
|---|---|
Fórmula molecular |
C10H15BeCl |
Peso molecular |
179.69 g/mol |
Nombre IUPAC |
beryllium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride |
InChI |
InChI=1S/C10H15.Be.ClH/c1-6-7(2)9(4)10(5)8(6)3;;/h1-5H3;;1H/q-1;+2;/p-1 |
Clave InChI |
LVAVTWHLFKLMMC-UHFFFAOYSA-M |
SMILES canónico |
[Be+2].C[C-]1C(=C(C(=C1C)C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


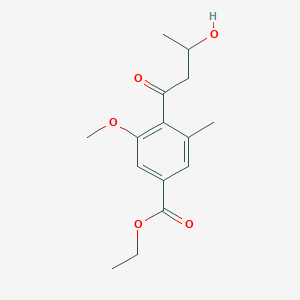
![Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B14296414.png)
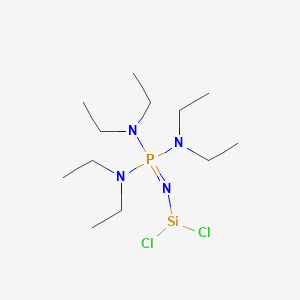
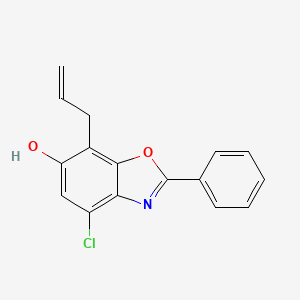

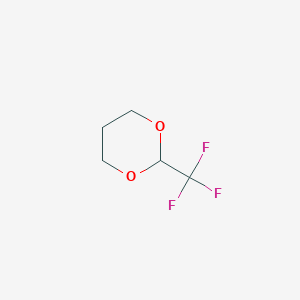
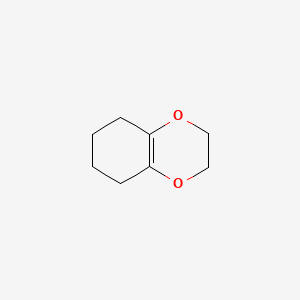

![2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol](/img/structure/B14296451.png)
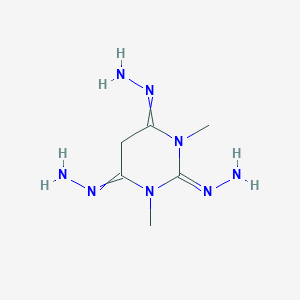
![2-[(13-Bromotridecyl)oxy]oxane](/img/structure/B14296457.png)
